Evidence Item 1: Computed Physicochemical Profile — Lipophilicity (XLogP3-AA) vs. 1-(Pyridin-3-yl)cyclohexan-1-amine
The computed octanol-water partition coefficient (XLogP3-AA) for 3-pyridin-3-ylcyclohexanamine is 1.4, as reported in PubChem [1]. This value is identical to the XLogP3-AA of 1.4 calculated for the regioisomeric 1-(pyridin-3-yl)cyclohexan-1-amine (PubChem CID 53429012) [2]. Both compounds share the same molecular formula (C11H16N2) and molecular weight (176.26 g/mol). Therefore, based on computed lipophilicity alone, no differentiation is evident between the 3-substituted and 1-substituted regioisomers.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1-(Pyridin-3-yl)cyclohexan-1-amine (PubChem CID 53429012): 1.4 |
| Quantified Difference | 0.0 (no difference) |
| Conditions | Computational prediction using XLogP3 algorithm, as recorded in PubChem |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and nonspecific protein binding; the absence of a difference indicates that selection between these regioisomers must be driven by other factors such as stereochemical fit to a specific biological target or synthetic accessibility.
- [1] PubChem. (2025). Compound Summary for CID 67134049: cis-(1R,3S)-3-pyridin-3-ylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 53429012: 1-(pyridin-3-yl)cyclohexan-1-amine. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
